N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the furan and thiadiazole intermediates. One common method involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the furan-thiadiazole core . The iodination of the furan ring can be achieved using iodine and a suitable oxidizing agent. The final step involves the coupling of the iodinated furan-thiadiazole intermediate with 2-(4-methylphenoxy)acetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodofuran moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution of the iodofuran moiety can produce various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Mechanism of Action
The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The furan ring may also contribute to the compound’s biological activity by interacting with cellular membranes and other structures .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Exhibits a broad spectrum of biological activities.
Uniqueness
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the iodofuran moiety, which can undergo various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the furan and thiadiazole rings may confer unique biological activities not seen in other similar compounds.
Properties
Molecular Formula |
C15H12IN3O3S |
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Molecular Weight |
441.2 g/mol |
IUPAC Name |
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H12IN3O3S/c1-9-2-4-10(5-3-9)21-8-13(20)17-15-18-14(19-23-15)11-6-7-12(16)22-11/h2-7H,8H2,1H3,(H,17,18,19,20) |
InChI Key |
OEPPZHZJKQNSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)I |
Origin of Product |
United States |
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